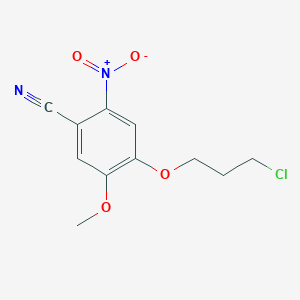
2-Fluoro-5-iodopyrimidine
Overview
Description
2-Fluoro-5-iodopyrimidine is an organic compound that contains fluorine, iodine, and nitrogen atoms . It has a molecular weight of 223.98 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . Amines that do not contain secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to give N-(pyridin-2-yl) derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C4H2FIN2/c5-4-7-1-3 (6)2-8-4/h1-2H . This indicates the presence of fluorine, iodine, and nitrogen atoms in the pyrimidine ring. Chemical Reactions Analysis
The reactivity of this compound has been studied in the context of amination reactions. It was found that 2-Fluoro-5-halopyridines were more reactive than 2-fluoropyridine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Crystal Structure
2-Fluoro-5-iodopyrimidine has been synthesized and characterized for potential applications in anti-tumor and anti-viral drugs. Its crystal structure has been determined through X-ray single-crystal diffraction, revealing a monoclinic system with specific geometric parameters, which might be crucial for understanding its interactions in biological systems and its potential role in drug design (Li, Xiao, & Yang, 2014).
Biological Activity of Novel Nucleosides
A series of novel 1′-homo-N-2′-deoxy-α-nucleosides containing natural nucleobases as well as 5-fluoro and 5-iodopyrimidine analogs have been synthesized. These compounds have shown potential biological activity against viruses (HIV-1 and HBV) and in cytotoxic studies, indicating that this compound derivatives might have applications in antiviral and anticancer therapies (Carnero et al., 2020).
DNA-based Nanoscaffolds for Cancer Therapy
This compound derivatives like 5-fluoro-2'-deoxyuridine have been incorporated into DNA-based nanoscaffolds to enhance the delivery and cytotoxicity of these compounds in colorectal cancer cells. This innovative approach shows that this compound derivatives can be part of advanced drug delivery systems aiming to improve the efficacy and specificity of cancer treatments (Jorge et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-iodopyrimidine is thymidylate synthetase , an enzyme responsible for the de novo synthesis of thymidine monophosphate . This enzyme plays a crucial role in DNA synthesis and repair, making it a key target for many chemotherapeutic agents .
Mode of Action
This compound interacts with its target, thymidylate synthetase, leading to its inhibition . This inhibition disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . The disruption in DNA synthesis leads to DNA damage and ultimately cell death .
Biochemical Pathways
The action of this compound affects the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), disrupting DNA synthesis . This leads to the accumulation of dUMP and a decrease in dTMP, causing an imbalance that results in DNA damage and cell death .
Pharmacokinetics
Like other fluoropyrimidines, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage and cell death . By inhibiting thymidylate synthetase and disrupting DNA synthesis, this compound induces DNA damage that the cell cannot repair. This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Safety and Hazards
properties
IUPAC Name |
2-fluoro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFADBWJBWUPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697227 | |
| Record name | 2-Fluoro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697300-79-1 | |
| Record name | 2-Fluoro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)


